8-(3,4-Difluorophenyl)-8-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-Difluorophenylboronic Acid” is used as a building block in the synthesis of several organic compounds . It can be used as a reactant to prepare fluorinated biaryl derivatives .
Synthesis Analysis
The synthesis of “3,4-Difluorophenyl” compounds involves various reactions. For instance, “3,4-Difluorophenylboronic Acid” is used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular formula of “3,4-Difluorophenylboronic acid” is CHBFO .
Chemical Reactions Analysis
“3,4-Difluorophenylboronic acid” can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Physical and Chemical Properties Analysis
The molecular weight of “3,4-Difluorophenylacetic acid” is 172.13 g/mol .
Scientific Research Applications
Synthesis and Development in Medicinal Chemistry
8-(3,4-Difluorophenyl)-8-oxooctanoic acid and similar compounds have been extensively studied in the field of medicinal chemistry. One notable example is the development of analgesic-antiinflammatory salicylates, such as diflunisal, which has been found to be more active and safer than aspirin (Hannah et al., 1978). Additionally, derivatives of this compound, like 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, have been synthesized for evaluating medium chain fatty acid metabolism in the liver (Lee et al., 2004).
Chiral Intermediates in Drug Synthesis
Chiral intermediates such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, derived from similar compounds, play a crucial role in synthesizing drugs like Ticagrelor, a treatment for acute coronary syndromes. The enzymatic process for preparing this intermediate has been optimized for industrial applications, indicating its significance in pharmaceutical manufacturing (Guo et al., 2017).
Role in Biochemical Reactions and Catalysis
Compounds like this compound have been studied for their role in biochemical reactions. For instance, the reaction of hematin with fatty acid hydroperoxides generates various products, including 10-oxooctadec-8-enoic acid, indicating its involvement in complex biochemical pathways (Labeque & Marnett, 1988).
Green Chemistry and Catalysis
In green chemistry, compounds like imidazol-1-yl-acetic acid have been used as bifunctional organocatalysts for synthesizing 1,8-dioxooctahydroxanthenes, demonstrating the potential of similar structures in environmentally sound chemical processes (Nazari et al., 2014).
Environmental Studies and Degradation Potential
Environmental studies have also explored the degradation potential of related fluoroalkylsilane substances, shedding light on their environmental impact and transformation pathways (Zhu et al., 2019).
Application in Photoinitiated Synthesis
The photochemistry of compounds like 2-oxooctanoic acid has been utilized for the synthesis of self-assembled vesicles, indicating a novel application in materials science and nanotechnology (Griffith et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-difluorophenylacetic acid, are often used in the synthesis of more complex molecules . These molecules can interact with a variety of biological targets, depending on their final structure .
Mode of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst and an organoboron reagent to form a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of a wide range of organic compounds .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, the compound could contribute to the synthesis of a variety of biologically active molecules .
Future Directions
Properties
IUPAC Name |
8-(3,4-difluorophenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O3/c15-11-8-7-10(9-12(11)16)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLLJTZZSCJZHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645307 |
Source
|
Record name | 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-81-6 |
Source
|
Record name | 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.